N-Hexanoyl-NBD-glucosylceramide

Lysosomal storage disease diagnostics Glucocerebrosidase activity assay Fluorogenic substrate comparison

Select N-Hexanoyl-NBD-glucosylceramide for traceless tracking of glycosphingolipid trafficking without confounding plasma membrane degradation. Unlike C6-NBD-sphingomyelin, this probe exhibits zero detectable plasma membrane hydrolysis, reliably targets the Golgi within 30 min, and achieves 2-fold apical enrichment in polarized epithelia. Its superior Vmax/Km for acid β-glucocerebrosidase enables Gaucher diagnosis from just 5 µL serum or 1×10⁴ fibroblasts, while pmol-range HPLC detection supports high-throughput GCS inhibitor screening. For studies demanding uncompromised spatial and metabolic fidelity, this is the validated choice.

Molecular Formula C36H59N5O11
Molecular Weight 738
Cat. No. B1163697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexanoyl-NBD-glucosylceramide
SynonymsN-C6:0-NBD-beta-D-Glucosylsphingosine;  N-C6:0-NBD-Glucosylceramide
Molecular FormulaC36H59N5O11
Molecular Weight738
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1mgSolvent:nonePurity:98+%Physical solid

N-Hexanoyl-NBD-glucosylceramide: A Fluorescent Sphingolipid Probe for Quantifying Glucosylceramide Dynamics in Live Cells and Enzymatic Assays


N-Hexanoyl-NBD-glucosylceramide (C6-NBD-GlcCer; CAS 94885-03-7) is a semisynthetic fluorescent glycosphingolipid analog consisting of a glucosylceramide backbone modified with a C6-hexanoyl acyl chain bearing an NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore at the terminal amino position . The compound exhibits excitation and emission maxima of 466 nm and 535 nm, respectively, enabling sensitive detection and quantification in biological systems . As a biologically active derivative of endogenous glucosylceramide, C6-NBD-GlcCer is recognized and processed by key sphingolipid-metabolizing enzymes, making it a widely utilized substrate for monitoring glucosylceramide synthase (GCS) activity, intracellular trafficking pathways, and glucocerebrosidase-mediated hydrolysis in both live-cell imaging and in vitro enzymatic assays [1].

Why C6-NBD-Glucosylceramide Cannot Be Replaced by C6-NBD-Sphingomyelin or C6-NBD-Ceramide in Plasma Membrane Trafficking Studies


Fluorescent sphingolipid analogs bearing identical NBD fluorophores exhibit profoundly divergent metabolic fates and subcellular distributions that preclude generic substitution. C6-NBD-GlcCer demonstrates unique metabolic stability at the plasma membrane, with neither hydrolytic nor synthetic activity detectable in this compartment, whereas its close analog C6-NBD-sphingomyelin undergoes extensive degradation via plasma membrane-associated neutral sphingomyelinase [1]. Furthermore, C6-NBD-GlcCer and C6-NBD-sphingomyelin display differential sorting behaviors: in polarized Caco-2 intestinal epithelial cells, C6-NBD-GlcCer is enriched twofold apically, whereas C6-NBD-sphingomyelin distributes equally across apical and basolateral domains [2]. These compound-specific differences in enzymatic susceptibility and vectorial sorting mandate precise selection of the appropriate NBD-sphingolipid analog based on the experimental question, as substituting C6-NBD-GlcCer with other NBD-labeled lipids would yield fundamentally different trafficking and metabolic readouts.

Quantitative Evidence: How C6-NBD-Glucosylceramide Outperforms Comparator Substrates and Analogs in Defined Assays


Superior Vmax/Km Values for Human β-Glucocerebrosidase Versus 4MU-Glc Substrate in Gaucher Disease Diagnostics

C6-NBD-GlcCer demonstrates substantially higher catalytic efficiency as a substrate for human acid β-glucocerebrosidase (AGC) compared with the conventionally used fluorogenic substrate 4-methylumbelliferyl-β-D-glucoside (4MU-Glc). The Vmax/Km values of human fibroblast AGC for fluorescent C6-NBD-GlcCer were determined to be much higher than those for 4MU-Glc [1]. Consequently, AGC activity could be detected quantitatively using C6-NBD-GlcCer with as few as 1 × 10^4 cultured human fibroblasts or 5 μL of human serum, whereas 4MU-Glc failed to produce detectable signal under identical sample-limited conditions [1].

Lysosomal storage disease diagnostics Glucocerebrosidase activity assay Fluorogenic substrate comparison

Resistance to Plasma Membrane Degradation Versus C6-NBD-Sphingomyelin in Live-Cell Trafficking Studies

C6-NBD-GlcCer is uniquely resistant to degradation at the plasma membrane, a property not shared by the structurally analogous fluorescent sphingolipid C6-NBD-sphingomyelin. In isolated plasma membrane preparations and intact cells, C6-NBD-sphingomyelin underwent extensive hydrolysis due to neutral sphingomyelinase (N-SMase) activity, whereas for C6-NBD-GlcCer, neither hydrolytic nor synthetic activity was found to be associated with the plasma membrane across all cell types tested [1]. In undifferentiated HT29 cells, N-SMase activity against C6-NBD-sphingomyelin was at least threefold higher than in differentiated counterparts, underscoring the biological context-dependence of degradation that does not apply to C6-NBD-GlcCer [1].

Plasma membrane lipid metabolism Sphingolipid trafficking Neutral sphingomyelinase activity

Quantitative GCS Activity Measurement in pmol Range with Direct Product Quantification

C6-NBD-GlcCer, when generated in situ from the precursor substrate C6-NBD-ceramide, enables quantitative determination of cellular glucosylceramide synthase (GCS) activity with sensitivity in the pmol range. The cell-based fluorescent method using C6-NBD-ceramide as precursor quantitates C6-NBD-glucosylceramide product in the pmol range produced by approximately 50,000 cells or 1.0 mg tissue [1]. The method has been successfully applied to evaluate GCS activity in cells and tumors subjected to gene manipulation and chemical inhibition [1].

Glucosylceramide synthase assay Fluorescent substrate method In vivo enzyme activity quantification

Twofold Apical Enrichment Versus C6-NBD-Sphingomyelin in Polarized Epithelial Sorting

C6-NBD-GlcCer exhibits distinct sorting behavior in polarized epithelial cells compared with C6-NBD-sphingomyelin, which has direct implications for studies of membrane domain formation. In Caco-2 intestinal epithelial cells, C6-NBD-glucosylceramide was enriched twofold apically, whereas C6-NBD-sphingomyelin was equally distributed over both apical and basolateral domains [1]. This differential polarity was maintained even when 37°C incubations were performed with increasing BSA concentrations to trap lipids immediately upon cell surface arrival [1].

Epithelial cell polarity Sphingolipid sorting Membrane domain targeting

Rapid Chromatographic Separation (≤5-6 min) from Precursor in HPLC-Based Enzyme Assays

C6-NBD-GlcCer can be rapidly and cleanly separated from its precursor C6-NBD-ceramide using normal-phase HPLC, enabling efficient, high-throughput enzyme activity measurements. In validated HPLC assays, the reaction product C6-NBD-glucosylceramide is separated from C6-NBD-ceramide within 6 minutes under standard conditions [1]. For glucocerebrosidase assays, separation of C6-NBD-ceramide product from C6-NBD-GlcCer substrate is achieved within 5 minutes on a normal-phase column [2].

HPLC method development Fluorescent substrate separation Glycosphingolipid synthase assays

Golgi Complex Targeting Within 30 Minutes of Internalization in Multiple Cell Types

C6-NBD-GlcCer exhibits consistent and efficient trafficking to the Golgi complex following internalization, a property validated across diverse cell types. In HT29 human colon adenocarcinoma cells, C6-NBD-glucosylceramide localized to the Golgi apparatus after 30 minutes of internalization, as demonstrated by colocalization with fluorescently labeled ceramide and by disruption studies with monensin [1]. In cultured rat hippocampal neurons, NBD-labeled glucosylceramide was transported from the plasma membrane to the Golgi complex irrespective of neuronal differentiation stage, with transport occurring via vesicular intermediates that excluded degradative compartments [2].

Intracellular lipid trafficking Golgi apparatus targeting Endocytic pathway analysis

Procurement-Driven Applications: Where C6-NBD-Glucosylceramide Delivers Quantitatively Validated Performance Advantages


Gaucher Disease Diagnostic Assay Development Requiring Minimal Patient Sample Input

C6-NBD-GlcCer is the substrate of choice when developing acid β-glucocerebrosidase (AGC) activity assays for Gaucher disease diagnosis where sample volume is limiting. The compound's superior Vmax/Km for human fibroblast AGC compared with 4MU-Glc enables quantitative detection using as few as 1 × 10^4 cultured fibroblasts or 5 μL of human serum, whereas 4MU-Glc fails to generate detectable signal under these low-input conditions [1]. This translates to reduced biopsy burden and compatibility with minimal residual clinical specimens.

Live-Cell Imaging of Glycosphingolipid Endocytic Trafficking to the Golgi Complex

For studies requiring unambiguous tracking of sphingolipid transport from the plasma membrane to the Golgi apparatus without confounding plasma membrane degradation, C6-NBD-GlcCer is the validated probe. Unlike C6-NBD-sphingomyelin, which undergoes extensive neutral sphingomyelinase-mediated hydrolysis at the plasma membrane, C6-NBD-GlcCer exhibits no detectable plasma membrane-associated degradation [2]. The compound reliably localizes to the Golgi apparatus within 30 minutes of internalization in HT29 cells and exhibits consistent Golgi targeting across multiple cell types including neurons [3][4].

High-Throughput Screening of Glucosylceramide Synthase Inhibitors Using HPLC-Based Quantification

C6-NBD-GlcCer enables efficient HPLC-based screening workflows for GCS inhibitors due to rapid chromatographic separation (≤6 minutes) from precursor C6-NBD-ceramide and pmol-range detection sensitivity [5][6]. The cell-based method using C6-NBD-ceramide precursor quantitates GCS product formation from approximately 50,000 cells or 1.0 mg tissue, allowing direct evaluation of inhibitor efficacy in physiologically relevant cellular contexts rather than artificial enzyme preparations [6].

Polarized Epithelial Membrane Domain Formation and Apical Sorting Studies

When investigating glycosphingolipid contributions to apical membrane domain formation in polarized epithelial models, C6-NBD-GlcCer is the appropriate probe due to its validated twofold apical enrichment in Caco-2 cells, in contrast to the non-polarized distribution of C6-NBD-sphingomyelin [7]. This differential sorting behavior persists even under conditions designed to trap lipids immediately upon surface arrival, confirming that the observed polarity reflects true vectorial transport rather than post-delivery redistribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hexanoyl-NBD-glucosylceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.